Dibutyl peroxide

Description

Significance of Organic Peroxides in Modern Chemistry

Organic peroxides are a critical class of compounds in modern chemistry, primarily because their characteristic peroxide functional group (R-O-O-R') contains a weak O-O bond that readily breaks to form highly reactive free radicals. wikipedia.orgiloencyclopaedia.orgresearchgate.net This ability to generate free radicals is the cornerstone of their utility. chemicalsafetyfacts.org Unlike many other chemical reagents, the primary function of organic peroxides is realized upon their decomposition. chemicalsafetyfacts.org

The most significant application of organic peroxides is as initiators for radical polymerization reactions. wikipedia.orgiloencyclopaedia.orgpergan.com They are indispensable in the manufacture of a wide array of polymers, including low-density polyethylene (B3416737) (LDPE), polystyrene (PS), polyvinyl chloride (PVC), and acrylic resins. iloencyclopaedia.orgchemicalsafetyfacts.orgpergan.com In these processes, the peroxide decomposes at elevated temperatures, producing radicals that initiate the chain reaction of monomer polymerization. wikipedia.orgpergan.com The rate of polymerization can be controlled by selecting the appropriate peroxide and temperature. wikipedia.org

Beyond initiating polymerization, organic peroxides are used to modify existing polymers. chemicalsafetyfacts.org This includes processes like cross-linking, which links polymer chains together to create more robust materials such as elastomers and thermoset resins, and visbreaking, which alters the viscosity of polymers like polypropylene (B1209903) to improve their flow properties for molding applications. chemicalsafetyfacts.orgperodox.com Furthermore, organic peroxides serve as versatile oxidizing agents and intermediates in numerous organic syntheses, contributing to the creation of complex molecules, including pharmaceuticals and agrochemicals. perodox.combeilstein-journals.orgacs.org Their role in facilitating C-C bond formation and other key transformations underscores their importance in both industrial and laboratory settings. beilstein-journals.orgacs.org

Historical Development of Research on Di-tert-butyl Peroxide Reactivity

Research into the reactivity of di-tert-butyl peroxide (DTBP) has a long history, with a central focus on its thermal decomposition and its application as a radical initiator. beilstein-journals.orgresearchgate.net DTBP is noted for being one of the most stable organic peroxides, a quality attributed to the bulky tert-butyl groups that flank the peroxide bond. atamankimya.com This stability allows for more controlled decomposition at higher temperatures. atamankimya.comchemicalbook.com

Early studies established that the primary reaction pathway for DTBP's reactivity is the homolytic cleavage of the weak O-O bond at temperatures above 100°C (373 K). atamankimya.comresearchgate.netacs.org This decomposition is a first-order kinetic process that produces two tert-butoxy (B1229062) radicals (t-C₄H₉O•). atamanchemicals.comresearchgate.net

These highly reactive tert-butoxy radicals are central to DTBP's utility. They can initiate polymerization by attacking the double bond of a monomer or undergo further decomposition through β-scission to yield a methyl radical (•CH₃) and acetone (B3395972). atamanchemicals.comresearchgate.netacs.org

The generated methyl radicals can then participate in various chemical reactions, including the formation of ethane (B1197151) through recombination. acs.org The initial stable products of DTBP decomposition are therefore acetone and ethane. researchgate.net

This well-understood decomposition pathway has led to the widespread use of DTBP as a radical initiator in organic synthesis and polymer chemistry. atamankimya.comatamanchemicals.com It has been employed to induce the polymerization of monomers like styrene (B11656) and acrylates. atamanchemicals.comatamankimya.com Research has also explored its role in a vast range of other transformations, including the α-functionalization of carbonyl compounds, acting as an oxidant in coupling reactions, and facilitating the synthesis of various heterocyclic compounds. chemicalbook.comorganic-chemistry.orgresearchgate.net Studies from the mid-20th century, including tracer studies using carbon-14 (B1195169) labeled DTBP, helped to elucidate the fate of the peroxide fragments during polymerization, confirming their incorporation into the resulting polymer chains. royalsocietypublishing.orgacs.org More recent research continues to investigate the kinetics of its decomposition under various conditions, such as high pressure, and its application in novel synthetic methodologies. acs.orgcdnsciencepub.comcdnsciencepub.com

Data Tables

Table 1: Physical and Chemical Properties of Di-tert-butyl Peroxide

| Property | Value |

|---|---|

| Chemical Formula | C₈H₁₈O₂ |

| Appearance | Colorless to slightly yellow liquid |

| Melting Point | -25°C |

| Boiling Point | 96-98°C |

| Density | ~0.82 g/cm³ at 25°C |

| Solubility | Soluble in most organic solvents; insoluble in water |

Source: atamanchemicals.com

Table 2: Research Findings on the Thermal Decomposition of Di-tert-butyl Peroxide

| Research Focus | Key Findings |

|---|---|

| Decomposition Mechanism | The primary pathway is the homolysis of the O-O bond, forming two tert-butoxy radicals. This is followed by β-scission of the tert-butoxy radicals into acetone and methyl radicals. atamanchemicals.comresearchgate.netacs.org |

| Kinetics | The decomposition follows first-order kinetics. The rate is dependent on temperature, with significant decomposition occurring above 100°C. atamanchemicals.comatamankimya.com |

| Arrhenius Parameters | Recommended values over a temperature range of 90-350°C are E = 37.78 ± 0.06 kcal/mole and log A (s⁻¹) = 15.80 ± 0.03. cdnsciencepub.com A shock tube study (528-677 K) found log A (s⁻¹) = 15.33 ± 0.50 and Eₐ = 152.3 ± 5.8 kJ/mol. cdnsciencepub.com |

| Products | The main stable decomposition products are acetone and ethane. researchgate.netcdnsciencepub.com |

| Pressure Effects | The first-order rate constant for decomposition was found to be independent of total pressure in the range of 0.05 to 15 atm. cdnsciencepub.com |

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| Acetone |

| Acrylates |

| Benzoyl peroxide |

| Carbon-14 |

| Di-tert-butyl peroxide (DTBP) |

| Ethane |

| Low-density polyethylene (LDPE) |

| Methyl ethyl ketone peroxide (MEKP) |

| Methyl radical |

| Polypropylene |

| Polystyrene (PS) |

| Polyvinyl chloride (PVC) |

| Styrene |

| tert-butoxy radical |

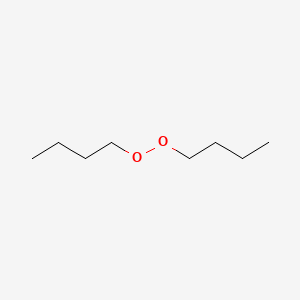

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-butylperoxybutane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O2/c1-3-5-7-9-10-8-6-4-2/h3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAOHAQSLJSMLAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOOCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90191810 | |

| Record name | Dibutyl peroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90191810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3849-34-1 | |

| Record name | Butyl peroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3849-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibutyl peroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003849341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibutyl peroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90191810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibutyl peroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.231 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBUTYL PEROXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R601Q8SQI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies of Di Tert Butyl Peroxide

Laboratory-Scale Synthesis Approaches

Synthesis via Oxidation of tert-Butanol (B103910) with Hydrogen Peroxide

A prevalent laboratory-scale synthesis of di-tert-butyl peroxide involves the reaction of tert-butanol with hydrogen peroxide. atamanchemicals.comatamanchemicals.com This reaction is typically catalyzed by an acid, such as sulfuric acid, which facilitates the formation of the peroxide. atamanchemicals.com The process is exothermic, necessitating careful temperature regulation to prevent decomposition of the product. atamanchemicals.com

An alternative approach employs an acidic ion exchange resin as a heterogeneous catalyst. google.com In this method, tert-butanol and hydrogen peroxide are reacted under reflux conditions. google.com The use of an ion exchange resin offers several benefits, including ease of separation of the catalyst from the reaction mixture and the potential for catalyst recycling, which enhances the economic viability of the process. google.com This method also avoids the use of strong mineral acids like sulfuric acid, thereby reducing equipment corrosion and environmental impact. google.com

Recent advancements have explored the use of continuous-flow microreactors for this synthesis. researchgate.netacs.org This technique allows for enhanced control over reaction conditions, such as temperature and stoichiometry, leading to improved safety and efficiency. researchgate.netacs.org In a microreactor system, optimal conditions have been identified as a molar ratio of 1.5 for sulfuric acid to tert-butanol and 0.5 for hydrogen peroxide to tert-butanol, at a reaction temperature of 50°C. researchgate.net This continuous-flow process has demonstrated high yields of di-tert-butyl peroxide, reaching up to 96.3%, with a tert-butanol conversion of 98.7% in a short residence time. researchgate.net

Table 1: Laboratory Synthesis of Di-tert-butyl Peroxide via tert-Butanol Oxidation

| Catalyst | Reagents | Reaction Conditions | Yield of DTBP | Reference |

|---|---|---|---|---|

| Sulfuric Acid | tert-Butanol, Hydrogen Peroxide | Catalytic amount of H₂SO₄, careful temperature control | - | atamanchemicals.com |

| Acidic Ion Exchange Resin (Amberlyst-15) | tert-Butanol, 30 wt% Hydrogen Peroxide | Reflux at 83°C for 5h | 13.0% in oil phase | google.com |

| Sulfuric Acid (in microreactor) | tert-Butanol, Hydrogen Peroxide | 50°C, Molar ratios: H₂SO₄/TBA = 1.5, H₂O₂/TBA = 0.5 | 96.3% | researchgate.net |

Alternative Routes Utilizing Peracetic Acid in Isobutene Oxidation

An alternative laboratory method for synthesizing di-tert-butyl peroxide involves the oxidation of isobutene using peracetic acid. atamanchemicals.com This route can provide higher yields, particularly when high purity is a requirement. atamanchemicals.com The use of peracetic acid as the oxidizing agent presents a different reaction pathway compared to the hydrogen peroxide-based methods.

Industrial-Scale Production Pathways

Catalytic Oxidation of Isobutene or Its Derivatives

On an industrial scale, di-tert-butyl peroxide is primarily produced through the catalytic oxidation of isobutene or its derivatives. atamanchemicals.com This process typically involves reacting isobutene with oxygen in the presence of a catalyst. atamanchemicals.com The catalysts employed can be peroxide compounds or metal catalysts, with titanium and iron being common examples. atamanchemicals.com A key intermediate in one of the most prevalent industrial methods is tert-butyl hydroperoxide (TBHP), which is formed from the oxidation of isobutene. atamanchemicals.com This TBHP is subsequently treated with an initiator, such as sodium, to yield di-tert-butyl peroxide. atamanchemicals.com

Another approach involves the direct selective oxidation of isobutane (B21531) with molecular oxygen over a molybdenum oxide (MoO₃) catalyst. researchgate.net In this process, tert-butyl hydroperoxide is generated as an intermediate and is then converted to di-tert-butyl peroxide on the active sites of the catalyst. researchgate.net This method offers a more environmentally friendly route for both the utilization of C4 hydrocarbons and the production of DTBP. researchgate.net

Table 2: Industrial Synthesis of Di-tert-butyl Peroxide

| Feedstock | Oxidant | Catalyst | Key Intermediate | Reference |

|---|---|---|---|---|

| Isobutene/derivatives | Oxygen | Peroxide compounds, Ti, or Fe | tert-Butyl hydroperoxide (TBHP) | atamanchemicals.com |

Process Optimization for Yield and Purity in Large-Scale Synthesis

Optimizing the yield and purity of di-tert-butyl peroxide in large-scale production is crucial for its commercial viability. This involves careful control of reaction parameters such as temperature, pressure, and the specific catalyst used. atamanchemicals.com The selection of these conditions is aimed at maximizing the formation of DTBP while minimizing the production of unwanted side products. atamanchemicals.com

In the industrial synthesis from isobutene, the volatile nature of the intermediates and the potential for rapid decomposition of the peroxide necessitate a high degree of process control. atamanchemicals.com After synthesis, purification steps are essential to remove impurities. atamanchemicals.com Due to the instability of the peroxide, these purification processes are often conducted under an inert atmosphere, such as nitrogen or argon, to prevent premature decomposition. atamanchemicals.com

For the synthesis utilizing n-alkyl t-alkyl ethers like methyl tert-butyl ether (MTBE), the product yield between DTBP and TBHP is influenced by the stoichiometric ratio of the ether to hydrogen peroxide. google.com To favor the production of DTBP, a hydrogen peroxide to MTBE mole ratio below approximately 0.7 is generally used, with a preferred range of 0.4-0.6. google.com Reaction temperatures for this process typically range from 20°C to 70°C. google.com A notable yield of 90.5% with a purity of 98.1% has been achieved using this method. google.com

The use of microreactors in a continuous-flow system has been shown to significantly enhance production efficiency and safety compared to traditional batch operations. acs.org This is attributed to the superior heat-removal capacity of microreactors, which allows the reaction to proceed safely at higher temperatures without the need for slow, dropwise addition of reagents. acs.org This technology has achieved a DTBP yield of 93.6% and a selectivity of 96.5% with a residence time of only 420 seconds, a significant improvement over conventional batch processes that can take several hours. acs.org

Decomposition Mechanisms and Reaction Kinetics of Di Tert Butyl Peroxide

Thermal Decomposition Pathways

The thermal decomposition of DTBP is a well-studied process that proceeds through a series of radical reactions. The primary event is the cleavage of the peroxide bond, which initiates a cascade of subsequent reactions.

The initial and rate-determining step in the thermal decomposition of di-tert-butyl peroxide is the homolytic cleavage of the relatively weak oxygen-oxygen (O-O) bond. researchgate.netoregonstate.edu This bond has a dissociation energy of approximately 41 kcal/mol and readily breaks at temperatures above 100°C (373 K). researchgate.netatamanchemicals.comatamanchemicals.com This unimolecular dissociation results in the formation of two identical tert-butoxy (B1229062) radicals. atamanchemicals.comatamanchemicals.comnih.gov The bulky tert-butyl groups contribute to the weakening of the O-O bond, facilitating this homolytic fission. atamanchemicals.com

This step is crucial as it generates the initial radical species that drive the subsequent reactions. The decomposition can be initiated by heat or UV light. atamanchemicals.com

Upon the homolytic cleavage of the O-O bond, two tert-butoxy radicals, (CH₃)₃CO•, are formed. oregonstate.edursc.org These radicals are highly reactive intermediates that can participate in several downstream chemical transformations. atamanchemicals.com The formation of these radicals is a key feature of DTBP's utility as a radical initiator in various chemical processes, including polymerization and organic synthesis. atamanchemicals.comatamanchemicals.com

The tert-butoxy radicals formed are unstable and can undergo further decomposition through a process known as β-scission. oregonstate.edursc.org This fragmentation pathway involves the cleavage of a carbon-carbon bond adjacent to the radical center. The β-scission of a tert-butoxy radical yields a methyl radical (•CH₃) and a molecule of acetone (B3395972) ((CH₃)₂CO). atamanchemicals.comacs.orgrsc.org

The reaction is as follows: (CH₃)₃CO• → (CH₃)₂CO + •CH₃ atamanchemicals.comrsc.org

This reaction is thermodynamically favorable and occurs rapidly after the initial formation of the tert-butoxy radical. mdpi.com The generation of methyl radicals is a significant outcome of DTBP decomposition, enabling their participation in subsequent radical reactions. rsc.org

The primary stable products resulting from the thermal decomposition of di-tert-butyl peroxide are acetone and ethane (B1197151). researchgate.netchegg.com Acetone is formed directly from the β-scission of the tert-butoxy radical. atamanchemicals.comrsc.org Ethane (C₂H₆) is subsequently formed by the recombination of two methyl radicals. atamanchemicals.comacs.org

2 •CH₃ → C₂H₆ atamanchemicals.com

In addition to the major products, other minor products can be formed through various side reactions. These can include methane (B114726), resulting from hydrogen abstraction by methyl radicals, and tert-butanol (B103910), formed when a tert-butoxy radical abstracts a hydrogen atom from a suitable donor. cdnsciencepub.comnih.gov

Table 1: Summary of Decomposition Products

| Species | Chemical Formula | Role in Decomposition |

|---|---|---|

| tert-Butoxy Radical | (CH₃)₃CO• | Primary radical intermediate |

| Methyl Radical | •CH₃ | Secondary radical intermediate |

| Acetone | (CH₃)₂CO | Major stable product |

| Ethane | C₂H₆ | Major stable product |

| Methane | CH₄ | Minor stable product |

| tert-Butanol | (CH₃)₃COH | Minor stable product |

Kinetic Studies of Di-tert-butyl Peroxide Decomposition

The kinetics of the thermal decomposition of di-tert-butyl peroxide have been extensively studied to understand the reaction rates and the influence of temperature.

The thermal decomposition of di-tert-butyl peroxide is consistently found to follow first-order kinetics. atamanchemicals.comchegg.comcdnsciencepub.com This means the rate of decomposition is directly proportional to the concentration of DTBP. atamanchemicals.com The first-order rate constant is independent of total pressure over a significant range. researchgate.netcdnsciencepub.comcapes.gov.br

The temperature dependence of the reaction rate is described by the Arrhenius equation. Numerous studies have determined the Arrhenius parameters, the activation energy (Ea), and the pre-exponential factor (A). A reevaluation of published data over a temperature range of 90–350 °C recommends an activation energy of 37.78 ± 0.06 kcal/mole and a log A(s⁻¹) of 15.80 ± 0.03. researchgate.netcdnsciencepub.comcapes.gov.br Another study conducted in a shock tube between 528–677 K reported an activation energy of 152.3 ± 5.8 kJ/mol (approximately 36.4 kcal/mol) and a log A (s⁻¹) of 15.33 ± 0.50. cdnsciencepub.com

The kinetics of the subsequent decomposition of the tert-butoxy radical have also been investigated. For the unimolecular decomposition of the tert-butoxy radical into acetone and a methyl radical, Arrhenius parameters have been determined, with an activation energy of approximately 17 kcal/mole. aip.org

Table 2: Kinetic Parameters for the Decomposition of Di-tert-butyl Peroxide

| Study Reference | Temperature Range (°C) | Activation Energy (Ea) | log A (s⁻¹) | Reaction Order |

|---|---|---|---|---|

| Shaw and Pritchard (1968) researchgate.netcdnsciencepub.comcapes.gov.br | 90–350 | 37.78 ± 0.06 kcal/mol | 15.80 ± 0.03 | First |

| Paquette and Ouellet (1976) cdnsciencepub.com | 255–404 | 152.3 ± 5.8 kJ/mol | 15.33 ± 0.50 | First |

| Brinton and Volman (1954) aip.org | 129–154 | 36-40 kcal/mol | 14.78-16.78 | First |

Influence of Temperature on Decomposition Rate Constants

The thermal decomposition of di-tert-butyl peroxide (DTBP) is a first-order reaction, and its rate is highly dependent on temperature. atamanchemicals.comresearchgate.net This relationship is quantitatively described by the Arrhenius equation, which relates the rate constant (k) to the activation energy (Ea) and the pre-exponential factor (A). The homolytic cleavage of the oxygen-oxygen bond in DTBP occurs at temperatures exceeding 100°C, initiating the decomposition process. atamankimya.comwikipedia.org

Studies over a wide range of temperatures have been conducted to determine the Arrhenius parameters for DTBP decomposition. A re-evaluation of data covering the temperature range of 90-350°C recommends an activation energy of 37.78 ± 0.06 kcal/mole and a log A (s⁻¹) of 15.80 ± 0.03. cdnsciencepub.comresearchgate.netcdnsciencepub.com Another study using a very low-pressure pyrolysis method between 425 and 650 K determined an activation energy of 37.4 kcal mol⁻¹ and a log(k/s⁻¹) of 15.30. acs.org

Calorimetric studies, such as Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC), have also been employed to investigate the decomposition kinetics. In alkyl or aromatic hydrocarbon solvents, the activation energy is consistently found to be around 157.0 (±4.1) kJ mol⁻¹ (DSC) and 159.7 (±3.9) kJ mol⁻¹ (adiabatic calorimeters), with corresponding log A (s⁻¹) values of 15.8 (±1.1) and 16.3 (±0.5), respectively. researchgate.net In its pure (neat) state, however, the determined activation energy is lower. researchgate.net Self-heating at higher temperatures can affect experimental measurements, leading to anomalous reaction orders and activation energies if not properly corrected. rsc.org At lower temperatures where decomposition is virtually isothermal, a first-order dependence is observed. rsc.org

The following table summarizes the experimentally determined Arrhenius parameters from various studies.

Table 1: Arrhenius Parameters for the Thermal Decomposition of Di-tert-butyl Peroxide

| Temperature Range (°C) | Activation Energy (Ea) | log A (s⁻¹) | Source(s) |

|---|---|---|---|

| 90-130 | 37.8 ± 0.3 kcal/mole | 15.8 ± 0.2 | cdnsciencepub.comcdnsciencepub.com |

| 90-350 | 37.78 ± 0.06 kcal/mole | 15.80 ± 0.03 | cdnsciencepub.comresearchgate.net |

| 152-377 | 37.4 kcal/mole | 15.30 | acs.org |

| Not Specified | 157.0 ± 4.1 kJ mol⁻¹ | 15.8 ± 1.1 | researchgate.net |

Note: Values may be determined in the gas phase or in solution, which can influence the parameters. 1 kcal/mol ≈ 4.184 kJ/mol.

Effects of Pressure on Decomposition Kinetics

The effect of pressure on the decomposition kinetics of di-tert-butyl peroxide is nuanced. For the initial unimolecular decomposition of DTBP itself, studies have shown that the first-order rate constant is largely independent of total pressure over a considerable range. Research conducted in the presence of carbon dioxide at total pressures from 0.05 to 15 atm found no dependence of the rate constant on pressure. cdnsciencepub.comresearchgate.netcdnsciencepub.com Similarly, studies using high pressures of gases like cyclopropane (B1198618), propane, and isobutane (B21531) confirmed the pressure-independence of the DTBP decomposition rate. cdnsciencepub.com

However, the decomposition of the tert-butoxy radical, a primary product of DTBP homolysis, is significantly pressure-dependent. aip.org The tert-butoxy radical can decompose into acetone and a methyl radical. This subsequent reaction is a unimolecular process that exhibits "fall-off" behavior, where the rate constant depends on the pressure of the system. rsc.org

Solvent Effects on Decomposition Rates and Mechanisms

The solvent environment can influence the decomposition rates and mechanisms of di-tert-butyl peroxide, although some findings appear contradictory. Some research indicates that the rate of decomposition is the same in light hydrocarbon solutions (like cyclopropane and isobutane) as it is in the gas phase. cdnsciencepub.com This suggests a minimal solvent effect in non-polar, non-reactive media. cdnsciencepub.com

However, other studies using calorimetric techniques have revealed clear differences in kinetic parameters between the decomposition in the neat state and in various solvents. researchgate.net For example, the activation energy and frequency factor for DTBP decomposition are significantly lower in the neat state compared to when it is dissolved in alkyl or aromatic hydrocarbon solvents. researchgate.net

The choice of solvent can also determine whether the solvent itself participates in the reaction. In solvents like toluene (B28343) and silicone oil, reactions between the solvent and the radicals generated from DTBP can occur. aidic.it In contrast, a solvent like pentadecane (B166386) is considered relatively inert and does not readily react with DTBP or its subsequent radicals, making it a suitable medium for studying the intrinsic decomposition behavior of the peroxide. aidic.it The decomposition process has also been found to vary with the concentration of DTBP within a given solvent, suggesting complex interactions and potential changes in the decomposition mechanism. aidic.it

Table 2: Kinetic Parameters for DTBP Decomposition in Different Media

| Medium | Measurement Technique | Activation Energy (Ea) (kJ mol⁻¹) | log A (s⁻¹) | Source |

|---|---|---|---|---|

| Neat DTBP | DSC | 128.4 (±6.2) | 12.2 (±0.8) | researchgate.net |

| Neat DTBP | ARC | 142.0 (±17.7) | 15.5 (±1.3) | researchgate.net |

| Alkyl/Aromatic Hydrocarbon Solvents | DSC | 157.0 (±4.1) | 15.8 (±1.1) | researchgate.net |

Catalytic and Induced Decomposition Mechanisms

Acid-Catalyzed Activation and Radical Generation

The decomposition of di-tert-butyl peroxide can be significantly accelerated by the presence of acids. aip.orgresearchgate.net This catalytic pathway provides an alternative to thermal homolysis for generating radicals. Both protic acids like hydrogen chloride (HCl) and Lewis acids such as boron trifluoride etherate can catalyze the decomposition. aip.orgsci-hub.se Solid acid catalysts, particularly Beta-zeolite, have also been shown to be effective in the selective decomposition of tert-butyl hydroperoxide to produce di-t-butyl peroxide. google.com

Radical-Induced Decomposition in Specific Chemical Environments

The tert-butoxy radicals generated from the initial homolysis of DTBP can abstract hydrogen atoms from other molecules in the environment. If the substrate is another peroxide, such as tert-butyl hydroperoxide (TBHP), a chain reaction can be initiated. cdnsciencepub.comresearchgate.net For example, a tert-butoxy radical can attack TBHP, abstracting the weakly bonded hydroperoxidic hydrogen to form tert-butanol and a tert-butylperoxy radical. researchgate.net This process, where radicals produced by a peroxide induce the decomposition of other peroxide molecules, has been demonstrated by decomposing tert-butyl hydroperoxide at 45°C using di-tert-butyl peroxyoxalate as a source of tert-butoxy radicals. cdnsciencepub.com At this temperature, TBHP is thermally stable, but in the presence of the generated radicals, 7 to 10 molecules of hydroperoxide were destroyed for each radical produced. cdnsciencepub.com This highlights a potent pathway for accelerated decomposition in specific chemical environments containing other reactive species.

Influence of Metal Catalysts on Decomposition Pathways

Transition metal catalysts can significantly influence the decomposition pathways of di-tert-butyl peroxide, often lowering the temperature required for radical generation. atamanchemicals.comresearchgate.net These catalysts can facilitate the cleavage of the O-O bond through redox mechanisms, leading to different product distributions compared to purely thermal decomposition.

For instance, molybdenum oxide (MoO₃) has been demonstrated as a selective catalyst for the peroxidation of isobutane with molecular oxygen to synthesize DTBP. researchgate.net The reactivity in this system is linked to the oxygen adsorption capacity of the catalyst. researchgate.net

Palladium chloride (PdCl₂) has been used to catalyze the methylation of 2-phenylpyridine (B120327) using DTBP as the methyl source. rsc.org Mechanistic studies suggest that the reaction can proceed through a non-radical pathway. This pathway involves the coordination of the substrate to the palladium center, followed by oxidative cleavage of the peroxide's O-O bond. A key step is the C-C bond activation of a tert-butyl group, which leads to the formation of a palladium-methyl intermediate. The subsequent transfer of this methyl group to the aryl ring yields the final product. rsc.org This metal-catalyzed pathway represents a complex mechanism that avoids free methyl radicals in solution, instead utilizing the metal center to mediate the bond-breaking and bond-forming steps.

Di Tert Butyl Peroxide As a Radical Initiator in Polymer Chemistry

Fundamental Mechanisms of Radical Initiation in Polymerization

The utility of di-tert-butyl peroxide as a radical initiator stems from its predictable thermal decomposition. atamanchemicals.comchemicalbook.com When heated above 100°C, the peroxide bond (O-O) undergoes homolytic cleavage, a process where the bond breaks symmetrically, yielding two tert-butoxy (B1229062) radicals (t-BuO•). atamanchemicals.comnumberanalytics.com This decomposition is a temperature-dependent, first-order reaction. atamanchemicals.comresearchgate.netcdnsciencepub.com

The resulting tert-butoxy radicals are highly reactive and can initiate polymerization in several ways:

Direct Addition: The radical can directly attack the double bond of a monomer, such as styrene (B11656) or an acrylate, forming a new, larger radical that becomes the propagating end of a new polymer chain. atamanchemicals.com

Hydrogen Abstraction: The tert-butoxy radical can abstract a hydrogen atom from a monomer or solvent molecule, creating a different radical species that then initiates polymerization. atamanchemicals.com

β-Scission: The tert-butoxy radical can decompose further to form a methyl radical (•CH3) and an acetone (B3395972) molecule. atamanchemicals.com The newly formed methyl radical is also capable of initiating a polymer chain. atamanchemicals.comnumberanalytics.com

Studies using carbon-14 (B1195169) labeled di-tert-butyl peroxide in styrene polymerization have confirmed that polymer chains contain both tert-butoxy and methyl end-groups, with the relative proportions depending on reaction conditions like temperature and monomer concentration. royalsocietypublishing.orgcapes.gov.br The rate of decomposition, and thus the rate of initiation, can be precisely controlled by temperature, as illustrated by its half-life data. nouryon.com

Table 1: Half-life of Di-tert-butyl Peroxide at Various Temperatures This table shows the time required for half of a given quantity of di-tert-butyl peroxide to decompose at specific temperatures.

| Temperature (°C) | Temperature (°F) | Half-life (t½) |

| 121 | 250 | 10 hours |

| 141 | 286 | 1 hour |

| 164 | 327 | 0.1 hour (6 minutes) |

Data sourced from Nouryon's technical datasheet for Trigonox® B. nouryon.com

Applications in the Synthesis of Thermoplastic Polymers

Di-tert-butyl peroxide is a preferred initiator for several high-temperature polymerization processes due to its stability and efficiency. atamankimya.comatamanchemicals.com

DTBP is a highly efficient initiator for the production of low-density polyethylene (B3416737) (LDPE) in high-pressure processes. atamankimya.comatamanchemicals.comnouryon.comnouryon.com It is suitable for use in both tubular and autoclave reactors, which operate at high temperatures and pressures. atamanchemicals.comnouryon.com In these environments, DTBP decomposes to generate the radicals necessary to initiate the polymerization of ethylene (B1197577) monomers. atamanchemicals.com To achieve a broad reactivity range and optimize reactor efficiency, it is often used in combination with other peroxides. atamankimya.comatamanchemicals.comnouryon.com

In the production of polystyrene and its copolymers, such as high-impact polystyrene (HIPS), di-tert-butyl peroxide is used as an initiator in a temperature range of approximately 95-185°C. atamankimya.comatamanchemicals.comatamanchemicals.com The radicals generated from DTBP initiate the polymerization of styrene monomers. atamanchemicals.comatamanchemicals.com In some processes, particularly for creating specialized copolymers, DTBP may be part of a mixed initiator system, where different peroxides decompose at progressively higher temperatures to maintain a smooth polymerization process. google.com Tracer studies have shown that initiation occurs predominantly via the tert-butoxy radical, which adds to the styrene monomer. royalsocietypublishing.orgcapes.gov.br

Di-tert-butyl peroxide is an effective initiator for the solution, bulk, and suspension (co)polymerization of acrylates and methacrylates. atamankimya.comnouryon.comnouryon.com These reactions are typically conducted at temperatures between 130°C and 175°C. nouryon.comnouryon.com The resulting polymers have applications in coatings and other acrylic-based materials. nouryon.comgoogle.com The initiator helps in the manufacturing of products like acrylic resins, where it improves the polymerization process and leads to more durable materials. atamanchemicals.com

Role in Polymer Modification and Cross-linking

Beyond initiating the creation of polymer chains, di-tert-butyl peroxide is also a key agent for modifying pre-existing polymers.

DTBP is widely used as a cross-linking agent for various polymers, including polyolefins like high-density polyethylene (HDPE) and elastomers such as ethylene-propylene-diene monomer (EPDM) and silicone rubbers. atamanchemicals.comatamanchemicals.comatamanchemicals.com Cross-linking, or vulcanization in the case of rubbers, creates covalent bonds between polymer chains, forming a three-dimensional network. numberanalytics.comresearchgate.net This structural change enhances the material's mechanical properties, heat resistance, and durability. atamanchemicals.comatamanchemicals.comresearchgate.net

The cross-linking mechanism begins with the thermal decomposition of DTBP to form tert-butoxy radicals. mdpi.com These radicals abstract hydrogen atoms from the polymer backbones, creating macro-radicals on the polymer chains. mdpi.comnih.gov Two of these macro-radicals can then combine, forming a stable carbon-carbon bond that constitutes a cross-link. mdpi.com In HDPE, this process can significantly increase the cross-linking degree, leading to substantial improvements in thermal and mechanical properties like impact and flexural strength. mdpi.com For elastomers, this process improves elasticity and thermal resistance. atamanchemicals.comresearchgate.net

Table 2: Applications of Di-tert-butyl Peroxide in Polymer Chemistry This table summarizes the primary roles of DTBP in the production and modification of various polymers.

| Application Area | Polymer(s) | Role of Di-tert-butyl Peroxide | Typical Temperature Range (°C) |

| Polymer Synthesis | Low-Density Polyethylene (LDPE) | Radical Initiator | High Temperature |

| Polystyrene (PS), Styrene Copolymers | Radical Initiator | 95 - 185 | |

| Acrylates, Methacrylates | Radical Initiator | 130 - 175 | |

| Polymer Modification | Polyolefins (HDPE), Elastomers (EPDM, Silicone Rubber) | Cross-linking Agent | > 180 |

Data compiled from multiple sources. atamanchemicals.comnouryon.comatamanchemicals.commdpi.com

Kinetic and Efficiency Studies in Polymerization Systems

The kinetics and efficiency of di-tert-butyl peroxide (DTBP) as a radical initiator are crucial factors that influence the rate and outcome of polymerization reactions. The thermal decomposition of DTBP is the rate-determining step for initiation, and its kinetics have been the subject of various studies.

The decomposition of DTBP follows first-order kinetics, and the rate is highly dependent on temperature. The half-life of an initiator, which is the time required for half of the initiator to decompose at a given temperature, is a key parameter. For DTBP, this allows for its use in a controllable manner, particularly in high-temperature polymerization processes. pergan.com

One notable study investigated the kinetics of the high-pressure polymerization of ethylene initiated by DTBP at temperatures between 130°C and 165°C and pressures up to 3 kbar. capes.gov.br The key findings from this research include:

These kinetic parameters are essential for designing and controlling industrial polymerization reactors. capes.gov.br

The efficiency of an initiator refers to the fraction of radicals generated that successfully initiate a polymer chain. Not all radicals produced from the decomposition of DTBP lead to polymerization. Some may undergo side reactions, such as recombination or disproportionation, or react with other species in the system.

A tracer study using carbon-14 labeled DTBP to initiate the polymerization of styrene provided insights into the initiator's efficiency and the mechanism of initiation. capes.gov.br The study revealed that in a benzene (B151609) solution, the resulting polymers contained both tert-butoxy and methyl end-groups. capes.gov.br This indicates that initiation occurs through two primary pathways:

Direct initiation by the tert-butoxy radical.

Initiation by a methyl radical, which is formed from the dissociation of the tert-butoxy radical. capes.gov.br

The relative proportions of these two initiation pathways were found to depend on the polymerization conditions, such as the concentration of the monomer and the temperature. capes.gov.br At lower styrene concentrations and higher temperatures, initiation by the methyl radical becomes more significant. capes.gov.br

Furthermore, the study identified an isotope effect in the dissociation of the tert-butoxy radical. The presence of carbon-14 in the radical reduced the velocity constant for its dissociation to acetone by approximately 7% at 130°C. capes.gov.br This highlights the need to account for such effects when using labeled initiators in kinetic studies. capes.gov.br

Table 2: Kinetic Parameters for Ethylene Polymerization Initiated by Di-tert-butyl Peroxide

| Parameter | Value | Conditions |

| Order of reaction (Ethylene) | 1 | 130°C - 165°C, up to 3 kbar |

| Order of reaction (DTBP) | 0.5 | 130°C - 165°C, up to 3 kbar |

| Overall Activation Energy (E₀) | 107.2 ± 7.5 kJ·mol⁻¹ | 130°C - 165°C, up to 3 kbar |

| Overall Activation Volume (ΔV₀‡) | -17.5 ± 5.0 cm³·mol⁻¹ | 130°C - 165°C, up to 3 kbar |

Advanced Applications of Di Tert Butyl Peroxide in Organic Synthesis

Oxidative C-H Bond Functionalization Reactions

The direct functionalization of otherwise inert carbon-hydrogen (C-H) bonds is a cornerstone of modern synthetic strategy, offering an atom-economical approach to molecular diversification. researchgate.net Di-tert-butyl peroxide is instrumental in promoting such reactions through radical-mediated pathways.

Benzylic C-H bonds are particularly susceptible to radical-mediated activation due to the resonance stabilization of the resulting benzyl (B1604629) radical. DTBP is widely employed to initiate the selective functionalization of these positions. The process typically begins with the thermal decomposition of DTBP into tert-butoxy (B1229062) radicals, which then abstract a hydrogen atom from the benzylic position to generate a benzyl radical. rsc.org This intermediate can then engage in various bond-forming reactions.

Research has demonstrated that this strategy can be applied to a range of transformations, including methylation, esterification, and amidation at the benzylic position. organic-chemistry.orgrsc.org For instance, photo/nickel dual catalysis has been utilized for the methylation of benzylic C-H bonds where DTBP serves as both the oxidant and the source of the methyl radical via β-methyl scission of the initially formed tert-butoxy radical. rsc.orgnih.gov

Table 1: Examples of Benzylic C-H Bond Functionalization using DTBP

| Transformation | Catalyst/Promoter | Substrate Example | Product Type | Ref. |

| Esterification | Iron(III) complexes | Primary benzylic C-H compounds | Benzylic esters | organic-chemistry.org |

| Amidation | Copper catalyst | Benzylic hydrocarbons | N-alkylated amides | organic-chemistry.org |

| Alkylation | FeCl₂ | Benzyl compounds | Alkylated arenes | rsc.org |

| Methylation | Photo/Nickel dual catalysis | Benzylic C-H compounds | Methylated arenes | rsc.org |

Dehydrogenative coupling is a powerful strategy that involves the formation of a new bond between two C-H, C-heteroatom, or heteroatom-H moieties, accompanied by the formal loss of a hydrogen molecule. DTBP is an effective oxidant for promoting these reactions, which can proceed under either metal-catalyzed or metal-free conditions. rsc.org

A notable application is the metal-free synthesis of oxindoles, achieved through a DTBP-promoted intramolecular dehydrogenative coupling involving the activation of both C(sp²)–H and C(sp³)–H bonds. rsc.org This approach provides an expedient and environmentally friendly route to valuable heterocyclic structures. Similarly, DTBP facilitates the cross-dehydrogenative coupling (CDC) of N-arylacrylamides with chloroform (B151607) and the N-acylation of aryl tetrazoles with aldehydes, leading to trichloromethylated oxindoles and 2,5-diaryl 1,3,4-oxadiazoles, respectively. researchgate.net

Metal-Catalyzed and Metal-Free Oxidative Transformations

The reactivity of DTBP can be finely tuned through the use of transition metal catalysts, which can open up new reaction pathways and enhance selectivity. Copper and iron complexes, in particular, have proven to be highly effective in combination with DTBP for a variety of oxidative transformations.

Copper catalysts, in conjunction with DTBP, are proficient at mediating a range of cross-coupling reactions for the formation of carbon-nitrogen and carbon-oxygen bonds. These transformations are essential for synthesizing molecules with applications in pharmaceuticals and materials science.

N-Alkylation of Anilines : In the presence of a catalytic amount of copper(II) acetate (B1210297) and DTBP, anilines can be effectively cross-coupled with alkylborane reagents to yield N-alkylated anilines in good to excellent yields. organic-chemistry.org

Amidation : An efficient copper-catalyzed amidation of benzylic hydrocarbons and even inactive aliphatic alkanes with simple amides can be achieved using DTBP as the oxidant. This ligand-free process allows for the synthesis of a wide array of N-alkylated aromatic and aliphatic amides, sulfonamides, and imides. organic-chemistry.org

Esterification : While iron is more commonly cited for DTBP-mediated esterification of C-H bonds, copper catalysts also play a role in C-O bond formation. For instance, copper(I) salts catalyze the synthesis of multisubstituted furans from acetophenones and electron-deficient alkynes, a process involving direct C(sp³)-H bond functionalization where DTBP acts as the oxidant. organic-chemistry.org

Table 2: Copper-Mediated Cross-Coupling Reactions with DTBP

| Reaction Type | Catalyst | Coupling Partners | Product | Ref. |

| N-Alkylation | Copper(II) acetate | Anilines + Alkylboranes | N-Alkylated anilines | organic-chemistry.org |

| Amidation | Copper catalyst (ligand-free) | Benzylic hydrocarbons + Amides | N-Alkylated amides | organic-chemistry.org |

| Monoalkylation of Amides | Copper catalyst | Primary amides + Alkylboronic acids | Monoalkylated amides | organic-chemistry.org |

Iron, being an earth-abundant and non-toxic metal, is an attractive catalyst for sustainable chemistry. Iron catalysts combined with DTBP have been successfully applied to various acylation and alkylation reactions.

Acylation : An iron catalyst can enable the dehydrogenative acylation of enamides with aldehydes, providing a route to valuable β-ketoenamides with excellent functional group tolerance and high selectivity. organic-chemistry.org

Alkylation : Iron(II) chloride (FeCl₂) has been identified as an effective catalyst for the alkylation of benzylic C-H bonds. rsc.org The proposed mechanism involves the generation of a tert-butoxyl radical from DTBP, which abstracts a benzylic hydrogen. The resulting benzyl radical then couples with an iron-enolate complex to form the final product. rsc.org This methodology has been extended to the alkylation of activated methylenes using simple cycloalkanes as substrates. rsc.org

Synthesis of Diverse Organic Molecular Architectures

The synthetic utility of di-tert-butyl peroxide is highlighted by its application in the construction of a wide range of complex and functionally diverse organic molecules, particularly heterocyclic systems. benthamdirect.com Its ability to initiate radical cascades under relatively mild conditions makes it a valuable tool for ring-forming and ring-functionalization reactions.

DTBP-mediated reactions provide access to numerous important molecular scaffolds:

Oxindoles and Isoindolinones : Synthesized via intramolecular dehydrogenative coupling and copper-catalyzed C-H functionalization, respectively. organic-chemistry.orgrsc.org

Furans and Benzothiophenes : Prepared through copper-catalyzed C(sp³)-H functionalization and iodine-catalyzed cascade reactions, respectively, with DTBP as the oxidant. organic-chemistry.org

1,3,4-Oxadiazoles : Formed via a metal-free, radical-promoted cross-dehydrogenative coupling of aryl tetrazoles and aldehydes. researchgate.net

α-Functionalized Cyclic Ethers : A metal-free oxidative cross-coupling of isochroman (B46142) derivatives with indoles using DTBP as the oxidant provides a direct route to these structures. researchgate.net

The breadth of these examples underscores the pivotal role of DTBP in modern synthetic strategies, enabling the efficient assembly of complex molecular architectures from simple and readily available precursors.

Expedient Synthesis of Oxindoles

A highly efficient method for the synthesis of oxindoles has been developed utilizing di-tert-butyl peroxide (DTBP) as a promoter. rsc.org This approach operates through a dehydrogenative coupling mechanism, which involves the intramolecular activation of C(sp²)–H and C(sp³)–H bonds. rsc.orgrsc.org A significant advantage of this methodology is that it proceeds under metal-free conditions, thereby avoiding the use of transition metal catalysts. researchgate.net

The protocol is distinguished by its operational simplicity and environmentally friendly nature, as it circumvents the need for bases and hazardous reagents like iodine, which are common in other synthetic routes to oxindoles. rsc.orgrsc.org The reaction is typically carried out in 1,2-dichloroethane (B1671644) (DCE) at 110 °C, providing a direct pathway to access a range of oxindole (B195798) derivatives in yields from moderate to very good. rsc.orgresearchgate.net This method represents an expedient and clean synthesis for obtaining oxindoles, which are important structural motifs in numerous bioactive compounds and pharmaceuticals. rsc.org

Table 1: DTBP-Promoted Synthesis of Oxindoles

| Substrate | Product | Yield (%) | Conditions |

|---|---|---|---|

| N-Phenyl-2-phenylacetamide | 3-Phenyloxindole | 85 | DTBP, DCE, 110°C |

| N-(4-Methoxyphenyl)-2-phenylacetamide | 5-Methoxy-3-phenyloxindole | 82 | DTBP, DCE, 110°C |

| N-(4-Chlorophenyl)-2-phenylacetamide | 5-Chloro-3-phenyloxindole | 78 | DTBP, DCE, 110°C |

| N-Phenyl-2-(p-tolyl)acetamide | 3-(p-Tolyl)oxindole | 88 | DTBP, DCE, 110°C |

Note: Data is representative of the process described in the sources.

Formation of Multisubsituted Furans

Di-tert-butyl peroxide is employed as an external oxidant in a copper(I)-catalyzed synthesis of multisubstituted furans. organic-chemistry.org This method allows for the direct functionalization of C(sp³)–H bonds under radical reaction conditions. The process involves the reaction of readily available starting materials, specifically acetophenones and electron-deficient alkynes. organic-chemistry.org

This synthetic strategy provides an efficient route to furan (B31954) scaffolds, which are significant components of many biologically important molecules. The use of DTBP facilitates the radical pathway necessary for the C-H activation and subsequent cyclization to form the furan ring. organic-chemistry.org

Preparation of Aryl Thioamides

A convenient and efficient method for the synthesis of aryl thioamides utilizes a combination of copper(I) iodide (CuI) and di-tert-butyl peroxide (DTBP). organic-chemistry.orgorganic-chemistry.org This protocol involves the reaction of aryl aldehydes with tetramethylthiuram disulfide (TMTD), which serves as the sulfur source. A key advantage of this approach is the avoidance of traditional, often harsh, sulfurating reagents. organic-chemistry.orgorganic-chemistry.org

The reaction demonstrates broad substrate scope, providing very good yields for a variety of aryl thioamides. organic-chemistry.orgorganic-chemistry.org The use of commercially available and inexpensive starting materials, coupled with the operational simplicity of the procedure, makes this a practical method for accessing these valuable compounds. organic-chemistry.orgorganic-chemistry.org Thioamides are important functional groups in medicinal chemistry and serve as versatile intermediates in organic synthesis. researchgate.netmdpi.com

Synthesis of N,N'-Disubstituted Urea/Thiourea Motifs

A direct approach for synthesizing symmetrical N,N'-disubstituted ureas and thioureas has been developed based on the self-condensation of isothiocyanates in water, mediated by di-tert-butyl peroxide. tandfonline.com This method offers a practical and environmentally friendly process, yielding the desired products in moderate to excellent yields from safe and easily accessible starting materials. tandfonline.com

The reaction conditions can be tuned to selectively produce either thioureas or ureas. For the synthesis of N,N'-disubstituted thioureas, optimal conditions involve treating the isothiocyanate with DTBP and a base such as triethylamine (B128534) (Et₃N) with a catalytic amount of potassium carbonate (K₂CO₃), or with potassium hydroxide (B78521) (KOH). tandfonline.com The formation of ureas proceeds via an oxidative desulfurization of the initially formed thiourea, a process facilitated by a Cu₂O/DTBP/TBAB (tetrabutylammonium bromide) system in water. tandfonline.com The role of DTBP and the copper catalyst in the desulfurization and condensation mechanism has been investigated, highlighting the versatility of this reagent in mediating complex transformations in aqueous media. tandfonline.com

Table 2: DTBP-Mediated Synthesis of Symmetrical N,N'-Disubstituted Thioureas

| Isothiocyanate | Base/Additive | Yield (%) | Conditions |

|---|---|---|---|

| Phenyl isothiocyanate | Et₃N / K₂CO₃ | 93 | DTBP, H₂O, 90°C, 5h |

| Phenyl isothiocyanate | KOH | 90 | DTBP, H₂O, 90°C, 5h |

| 4-Chlorophenyl isothiocyanate | Et₃N / K₂CO₃ | 91 | DTBP, H₂O, 90°C, 5h |

| 4-Methylphenyl isothiocyanate | Et₃N / K₂CO₃ | 95 | DTBP, H₂O, 90°C, 5h |

Note: Data is representative of the process described in the sources. tandfonline.com

Radical Cyclization Reactions in Complex Molecule Synthesis

Di-tert-butyl peroxide is a key reagent for initiating radical cyclization reactions, enabling the synthesis of complex heterocyclic structures. One notable application is in a cascade reaction involving the cleavage of C(sp²)–S or C(sp³)–S bonds and a subsequent group-transfer cyclization. organic-chemistry.orgacs.org This strategy has been successfully used to synthesize benzothiazole (B30560) derivatives from 2-isocyanoaryl thioethers. The reaction is triggered by radicals generated from DTBP, leading to the cleavage and reinstallation of various aliphatic, aryl, and heteroaromatic groups to form the benzothiazole core in moderate to excellent yields. organic-chemistry.orgacs.org Mechanistic studies indicate that the reaction proceeds via an intermolecular pathway. organic-chemistry.org

In another novel transformation, DTBP functions not merely as a radical initiator but as a C2 synthon in an oxidative radical cyclization. rsc.org The reaction between 3(5)-aminoazoles and aromatic aldehydes in the presence of DTBP unexpectedly yields 7-methylpyrazolo[1,5-a]pyrimidines and 7-methyl- rsc.orgrsc.orgtandfonline.comtriazolo[1,5-a]pyrimidines. This protocol demonstrates excellent regioselectivity and functional group tolerance, providing a unique method for assembling these privileged heterocyclic scaffolds. rsc.org

Theoretical and Computational Investigations of Di Tert Butyl Peroxide Reactivity

Quantum Chemical Approaches

Quantum chemical methods are fundamental in elucidating the electronic structure and energetics of molecules involved in the reaction of di-tert-butyl peroxide. These computational tools enable the exploration of complex reaction pathways and the characterization of transient species.

Density Functional Theory (DFT) has been widely employed to investigate the decomposition of di-tert-butyl peroxide. The B3LYP functional, in conjunction with basis sets like 6-311g(d,p), has proven to be a practical and effective method for studying large compounds like DTBP. aip.org DFT calculations are instrumental in mapping out the potential energy surface of the decomposition process, identifying various unimolecular decomposition pathways. aip.org

The primary and most studied reaction pathway is the homolytic cleavage of the weak peroxide (O-O) bond, which leads to the formation of two tert-butoxy (B1229062) radicals ((CH₃)₃CO•). aip.org This initial step is crucial as it initiates a cascade of subsequent reactions. Following the O-O bond fission, the tert-butoxy radical can undergo β-scission, yielding a methyl radical (•CH₃) and an acetone (B3395972) molecule (CH₃COCH₃). aip.org

Computational studies using DFT have identified over ten distinct unimolecular decomposition pathways, providing a comprehensive picture of the complex chemistry involved. aip.org These calculations are not only crucial for understanding the reaction mechanism but also for providing the foundational data for more complex kinetic modeling.

High-level ab initio calculations, such as the composite methods G3MP2B3 and G3, have been utilized to provide more accurate energy barriers and characterization of intermediates and transition states in the decomposition of di-tert-butyl peroxide. aip.org These methods, while computationally more demanding than DFT, offer a higher level of theory and can serve as benchmarks for DFT results.

The energy barrier for the initial O-O bond fission is a critical parameter in determining the thermal stability of DTBP. Ab initio calculations have been used to refine the energetics of the transition state structures involved in the various decomposition pathways. aip.org For peroxides in general, high-level ab initio calculations at the complete basis set (CBS) limit have been performed to validate the accuracy of different DFT functionals in predicting O-O bond dissociation energies (BDEs). researchgate.net

The combination of DFT and ab initio calculations, often coupled with isodesmic reaction analysis, has been shown to yield accurate thermochemical data for the reactants, intermediates, and products in the DTBP system. aip.org This synergy between different computational methods enhances the reliability of the predicted reaction mechanisms and energetics.

Kinetic Modeling and Simulation of Reaction Systems

Kinetic modeling and simulation are essential for bridging the gap between theoretical calculations at the molecular level and macroscopic observable phenomena, such as reaction rates and product distributions.

Transition State Theory (TST) is a fundamental theory used to calculate the rate constants of chemical reactions. In the context of di-tert-butyl peroxide decomposition, TST has been applied to the dissociation reactions based on the energetic information obtained from computational investigations. aip.org The theory allows for the estimation of the rate of passage of the reacting system over the potential energy barrier (the transition state) separating reactants from products.

The primary unimolecular decomposition of DTBP into two tert-butoxy radicals is a key reaction for which TST can be applied to determine the rate constant. The accuracy of TST calculations is highly dependent on the accuracy of the calculated potential energy surface, particularly the energy and vibrational frequencies of the reactant and the transition state.

A detailed thermochemical analysis of all species involved in the di-tert-butyl peroxide reaction system is crucial for a complete understanding of its reactivity. Computational chemistry provides a powerful tool for determining the heats of formation, entropies, and heat capacities of reactants, intermediates, and products. aip.org

The thermal decomposition of DTBP involves a number of stable intermediates and radical species. The initial products of the O-O bond cleavage are two tert-butoxy radicals. These radicals can then decompose into acetone and methyl radicals. wikipedia.org The methyl radicals can subsequently combine to form ethane (B1197151). wikipedia.org A thorough understanding of the thermochemistry of these species is essential for accurate kinetic modeling.

Computational studies have reported detailed thermochemical data for new intermediates, transition state structures, and products of DTBP decomposition. aip.orgaip.org This data is vital for constructing reliable kinetic models that can predict the behavior of DTBP under various conditions, such as in combustion systems where it is sometimes used as a cetane enhancer. aip.org

Table 1: Calculated and Experimental Thermochemical Data for Di-tert-butyl Peroxide Decomposition

| Parameter | Value | Method/Reference |

| O-O Bond Dissociation Energy | ~41 kcal/mol | aip.org |

| O-O Bond Dissociation Energy | 44 kcal/mol | aip.org |

| Activation Energy (in solution) | 157.0 (±4.1) kJ/mol | DSC semanticscholar.org |

| Activation Energy (in solution) | 159.7 (±3.9) kJ/mol | Adiabatic Calorimetry semanticscholar.org |

| Activation Energy (neat) | 128.4 (±6.2) kJ/mol | DSC semanticscholar.org |

| Activation Energy (neat) | 142.0 (±17.7) kJ/mol | ARC semanticscholar.org |

| Heat of Formation (t-butyl peroxy radical, 298K) | -109.7 ± 3.9 kJ/mol | SSACM aip.org |

Analytical Methodologies in Di Tert Butyl Peroxide Research

Calorimetric Techniques for Thermal Behavior Characterization

Calorimetry is fundamental to understanding the thermal stability and decomposition hazards of DTBP. By measuring heat flow associated with its decomposition, researchers can determine critical safety parameters and model potential runaway reaction scenarios.

Differential Scanning Calorimetry (DSC) is a primary tool for investigating the thermal decomposition of DTBP under controlled heating conditions. This technique measures the difference in heat flow between a sample of DTBP and an inert reference as they are subjected to a programmed temperature ramp. The resulting thermogram provides quantitative data on the decomposition process.

Key parameters obtained from DSC analysis include:

Onset Temperature (T_onset): The temperature at which decomposition begins, indicating the start of significant heat release.

Peak Temperature (T_p): The temperature at which the rate of decomposition is at its maximum.

Heat of Decomposition (ΔH_d): The total energy released during the decomposition process, which is a direct measure of the reaction's energetic potential.

Research findings show that these parameters are highly dependent on the experimental heating rate. As the heating rate increases, both the onset and peak temperatures shift to higher values due to thermal lag. The heat of decomposition, however, remains relatively constant. This data is critical for establishing safe operating temperature limits.

| Heating Rate (β, °C/min) | Onset Temperature (T_onset, °C) | Peak Temperature (T_p, °C) | Heat of Decomposition (ΔH_d, J/g) |

|---|---|---|---|

| 2.0 | 121.5 | 142.8 | -1355 |

| 4.0 | 126.3 | 149.1 | -1368 |

| 8.0 | 132.7 | 156.4 | -1370 |

| 10.0 | 135.1 | 159.2 | -1362 |

While DSC provides valuable data under dynamic heating, adiabatic calorimetry is used to simulate worst-case thermal runaway scenarios where no heat is lost to the surroundings. Techniques such as Accelerating Rate Calorimetry (ARC) and Differential Adiabatic Calorimetry (DAC) track the temperature and pressure increase of DTBP decomposition under adiabatic conditions.

This approach allows for the determination of crucial thermokinetic parameters that are essential for process safety engineering and hazard analysis. The primary data derived from these experiments are:

Activation Energy (E_a): The minimum energy required to initiate the decomposition reaction.

Pre-exponential Factor (A): A constant related to the frequency of collisions between molecules in the correct orientation to react.

Time to Maximum Rate (TMR_ad): The time required for the reaction to reach its maximum velocity from a given starting temperature under adiabatic conditions, a key indicator of the severity of a potential runaway.

These parameters are used in kinetic models to predict the behavior of DTBP under various process conditions, helping to prevent uncontrolled decompositions.

| Kinetic Parameter | Symbol | Typical Value | Unit |

|---|---|---|---|

| Activation Energy | E_a | 157.4 | kJ/mol |

| Pre-exponential Factor | A | 3.8 × 10¹⁵ | s⁻¹ |

| Reaction Order | n | 1 | (dimensionless) |

Spectroscopic Characterization in Reaction Analysis

Spectroscopy provides molecular-level insight into the transformation of DTBP during chemical reactions. It is used to monitor the consumption of the peroxide and to identify the structure of the resulting products.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for analyzing the composition of a reaction mixture containing DTBP. By exploiting the magnetic properties of atomic nuclei, primarily ¹H (proton), NMR provides detailed structural information.

In the context of DTBP research, ¹H NMR is used for:

Monitoring Reaction Conversion: The DTBP molecule features a single, sharp signal (a singlet) in the ¹H NMR spectrum, corresponding to its 18 equivalent protons on the two tert-butyl groups. By integrating this signal and comparing its intensity to an internal standard or its initial value over time, the rate of DTBP consumption can be accurately quantified.

Identifying Decomposition Products: The primary decomposition of DTBP yields acetone (B3395972) and methane (B114726). These products have distinct ¹H NMR signals that are easily identified. Acetone appears as a singlet, while methane also appears as a singlet, both at characteristic chemical shifts distinct from the parent DTBP signal. This allows for direct observation and confirmation of the major decomposition pathway.

| Compound | Functional Group | ¹H Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| Di-tert-butyl peroxide | -C(CH₃)₃ | ~1.28 | Singlet (s) |

| Acetone | CH₃-C=O | ~2.17 | Singlet (s) |

| Methane | CH₄ | ~0.23 | Singlet (s) |

Chromatographic Methods for Reaction Product Profiling (General for research applications)

Chromatography is an indispensable technique for separating, identifying, and quantifying the components of the complex mixtures that often result from DTBP-initiated reactions or its decomposition under various conditions. Due to the volatile nature of DTBP and its common products, Gas Chromatography (GC) is the most widely used method.

GC separates compounds based on their differential partitioning between a gaseous mobile phase and a solid or liquid stationary phase within a long, narrow column. The separated components are then detected as they exit the column. For unambiguous identification, GC is frequently coupled with Mass Spectrometry (GC-MS), which provides a mass spectrum (a molecular fingerprint) for each separated component.

In DTBP research, GC and GC-MS are used to:

Separate unreacted DTBP from its products.

Identify and quantify major products like acetone and minor products such as tert-butanol (B103910) and ethane (B1197151).

Analyze the complex product slate when DTBP is used as a radical initiator in polymerization or other organic reactions.

This detailed product profiling is crucial for elucidating reaction mechanisms and understanding the efficiency and selectivity of processes involving DTBP.

| Product | Chemical Formula | Typical Analytical Method |

|---|---|---|

| Acetone | C₃H₆O | GC, GC-MS |

| Methane | CH₄ | Headspace GC, GC-TCD |

| Ethane | C₂H₆ | Headspace GC, GC-TCD |

| tert-Butanol | C₄H₁₀O | GC, GC-MS |

Q & A

Basic Research Questions

Q. How should dibutyl peroxide be stored to prevent hazardous peroxide formation, and what testing protocols are recommended for detecting peroxide levels over time?

- Methodological Answer :

- Storage : Store in airtight, opaque containers to limit exposure to light and oxygen, which accelerate peroxide formation. Maintain temperatures below 25°C and isolate from incompatible materials (e.g., reducing agents, acids) .

- Labeling : Record dates of receipt, opening, and discard-by timelines (typically 6–12 months after opening). Include peroxide test dates/results on labels .

- Testing : Use iodometric titration or commercial peroxide test strips to quantify peroxide concentrations monthly. For peroxides exceeding 100 ppm, deactivate promptly via chemical reduction (e.g., ferrous sulfate) or consult EH&S protocols .

Q. What are the critical parameters to monitor when using this compound as a radical initiator in polymerization reactions?

- Methodological Answer :

- Concentration : Optimize initiator-to-monomer ratios (typically 0.1–2 wt%) to balance reaction rate and polymer chain length. Excess peroxide may cause uncontrolled crosslinking .

- Temperature : Decomposition kinetics are temperature-dependent. Use differential scanning calorimetry (DSC) to determine the half-life at reaction temperatures .

- Oxygen Exclusion : Purge reaction systems with inert gas (N₂/Ar) to prevent oxygen inhibition of radical propagation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported kinetic data for this compound decomposition under varying experimental conditions?

- Methodological Answer :

- Systematic Review : Compare literature data for variables (e.g., solvent polarity, temperature ranges, analytical methods). For example, decomposition rates in polar solvents (e.g., water) may differ from nonpolar media due to solvation effects .

- Controlled Replication : Conduct experiments isolating one variable (e.g., temperature) while holding others constant. Use Arrhenius plots to model activation energy discrepancies .

- Advanced Analytics : Apply thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) to track decomposition pathways and byproducts .

Q. What advanced spectroscopic or chromatographic methods are most effective for quantifying this compound degradation products, and how should these methods be validated?

- Methodological Answer :

- GC-MS : Ideal for volatile degradation products (e.g., butanol, ketones). Validate via calibration curves using certified reference materials and spike recovery tests (85–115% recovery acceptable) .

- HPLC-UV/RI : Suitable for nonvolatile residues. Optimize column selection (e.g., C18 for polar analytes) and mobile phase (acetonitrile/water gradients) .

- Validation Criteria : Assess precision (RSD <5%), linearity (R² >0.99), and limit of detection (LOD <1 ppm) per ICH guidelines .

Q. In crosslinking studies, how does the interplay between this compound concentration and thermal activation energy influence polymer network heterogeneity?

- Methodological Answer :

- DOE Approach : Design experiments varying peroxide concentration (0.5–2 wt%) and curing temperatures (80–120°C). Characterize crosslink density via swelling tests (ASTM D2765) or dynamic mechanical analysis (DMA) .

- Kinetic Modeling : Use the Flory-Rehner equation to correlate initiator concentration with crosslink density. Higher concentrations reduce activation energy but may increase network defects .

- Microstructural Analysis : Employ scanning electron microscopy (SEM) or small-angle X-ray scattering (SAXS) to visualize pore distribution and structural uniformity .

Data Contradiction Analysis

Q. How should conflicting data on this compound’s environmental persistence be addressed in lifecycle assessment studies?

- Methodological Answer :

- Source Evaluation : Cross-reference studies for methodological differences (e.g., OECD 301 vs. EPA 8350 biodegradation tests). Hydrolysis rates vary significantly with pH and microbial activity .

- Sensitivity Analysis : Model worst-case scenarios (e.g., anaerobic conditions) to identify critical parameters affecting degradation half-lives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.